Cas no 112649-21-5 (9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)-)
112649-21-5 structure
Product Name:9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)-
CAS-Nr.:112649-21-5
MF:C28H32O6
MW:464.550088882446
CID:224708
PubChem ID:10298511
Update Time:2025-04-19
9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)-
- Garcinone E
- 9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-butenyl)- (9CI)
- 2,3,6,8-Tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
- 7-O-Demethyl-5-prenyl-alpha-mangostin
- 2,3,6,8-TETRAHYDROXY-1,4,7-TRIS(3-METHYLBUT-2-EN-1-YL)-9H-XANTHEN-9-ONE
- NCGC00180455-01
- ACon0_000339
- DTXSID001318292
- REGID_for_CID_10298511
- CHEMBL454580
- SCHEMBL4755998
- UNII-83JJA5L4ZG
- 1,4,7-Tris(3-methylbut-2-enyl)-2,3,6,8-tetrakis(oxidanyl)xanthen-9-one
- BRD-K71193328-001-01-5
- CHEBI:185712
- MEGxp0_001391
- HMS2269C06
- 9H-Xanthen-9-one, 2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)-
- HY-123901
- 112649-21-5
- SMR000440775
- 2,3,6,8-tetrahydroxy-1,4,7-tris(3-methylbut-2-enyl)xanthen-9-one
- CS-0086788
- ACon1_001486
- 83JJA5L4ZG
- MLS000863599
- BDBM50242205
- 7-O-DEMETHYL-5-PRENYL-.ALPHA.-MANGOSTIN
- AKOS040761773
- FS-7912
- cid_10298511
- DA-63702
-
- Inchi: 1S/C28H32O6/c1-14(2)7-10-17-20(29)13-21-23(24(17)30)27(33)22-18(11-8-15(3)4)25(31)26(32)19(28(22)34-21)12-9-16(5)6/h7-9,13,29-32H,10-12H2,1-6H3
- InChI-Schlüssel: WVJYEKGQSBGNRP-UHFFFAOYSA-N
- Lächelt: O1C2C=C(C(C/C=C(\C)/C)=C(C=2C(C2C(C/C=C(\C)/C)=C(C(=C(C/C=C(\C)/C)C1=2)O)O)=O)O)O
Berechnete Eigenschaften
- Genaue Masse: 464.21988874g/mol
- Monoisotopenmasse: 464.21988874g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 6
- Komplexität: 817
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.9
- Topologische Polaroberfläche: 107Ų
Experimentelle Eigenschaften
- Farbe/Form: Yellow powder
- Dichte: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (4.2E-6 g/L) (25 ºC),
9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G74600-5mg |
Garcinone E |
112649-21-5 | ,HPLC≥95% | 5mg |
¥4908.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4113-5mg |
Garcinone E |
112649-21-5 | 5mg |
¥ 18950 | 2024-07-20 | ||
| TargetMol Chemicals | TN4113-5 mg |
Garcinone E |
112649-21-5 | 98% | 5mg |
¥ 18,950 | 2023-07-11 | |
| TargetMol Chemicals | TN4113-1 mL * 10 mM (in DMSO) |
Garcinone E |
112649-21-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 22980 | 2023-09-15 | |
| TargetMol Chemicals | TN4113-1 ml * 10 mm |
Garcinone E |
112649-21-5 | 1 ml * 10 mm |
¥ 22980 | 2024-07-20 |
9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)- Verwandte Literatur
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Yan Liang,Di Luo,Xuan Gao,Hao Wu RSC Adv. 2018 8 8112
-
Anqi Wang,Qianyu Liu,Yang Ye,Yitao Wang,Ligen Lin Food Funct. 2015 6 3013
-
Qian-Yu Liu,Yi-Tao Wang,Li-Gen Lin Food Funct. 2015 6 383
-
Clementina M. M. Santos,Carina Proen?a,Marisa Freitas,Alberto N. Araújo,Artur M. S. Silva,Eduarda Fernandes Food Funct. 2022 13 7930
-
Riny Yolandha Parapat,Michael Schwarze,Alwin Ibrahim,Minoo Tasbihi,Reinhard Schom?cker RSC Adv. 2022 12 34346
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